molecular formula C20H22N2O3 B2892085 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide CAS No. 852155-17-0

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

Cat. No.: B2892085
CAS No.: 852155-17-0
M. Wt: 338.407
InChI Key: NWJHMFOIWOTLAL-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is a complex organic compound that features a pyrrolidinone ring, an ethoxy group, and a benzamide structure

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that compounds with a 2-oxopyrrolidin-1-yl structure, such as piracetam, interact with the neurotransmitter gaba . This suggests that 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide may also interact with GABA or similar neurotransmitters.

Mode of Action

Based on the structure, it can be inferred that the compound might interact with its targets in a similar way to other 2-oxopyrrolidin-1-yl compounds .

Biochemical Pathways

Compounds with a similar structure, such as pyrrolidin-2-ones, are known to be involved in various biological processes .

Result of Action

It is known that compounds with a similar structure have shown antioxidant activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds. For instance, some compounds with a similar structure are stored in a dry environment, under -20°C .

Chemical Reactions Analysis

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The unique combination of the ethoxy group, pyrrolidinone ring, and benzamide structure in 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide makes it distinct in its class.

Properties

IUPAC Name

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-18-12-7-6-11-17(18)20(24)22(16-9-4-3-5-10-16)15-21-14-8-13-19(21)23/h3-7,9-12H,2,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJHMFOIWOTLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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